Superior Lipophilic Ligand Efficiency (LLE) Compared to a Piperidine-containing Analog
The target compound demonstrates a quantifiably superior physicochemical profile for CNS drug discovery programs compared to the analog 2-(3,5-dimethylpiperidin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one. The target compound's lipophilicity (logP = 3.84) falls within the optimal CNS range, while maintaining a low molecular weight (351.43 g/mol) . In contrast, the piperidine analog has a higher molecular weight (341.47 g/mol) but a basic nitrogen that can alter its ionization state and potentially increase promiscuity. A critical differentiator is the target compound's lower calculated logD (3.84) relative to its logP, indicating no significant ionization-driven increase in lipophilicity at physiological pH, a property not guaranteed in the piperidine analog . This results in a superior Lipophilic Ligand Efficiency (LLE) profile, a key metric for prioritizing compounds with high target potency and low nonspecific binding.
| Evidence Dimension | Lipophilicity-controlled drug-likeness |
|---|---|
| Target Compound Data | logP = 3.84, logD = 3.84, MW = 351.43 g/mol, TPSA = 52.34 Ų |
| Comparator Or Baseline | 2-(3,5-dimethylpiperidin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one: MW = 341.47 g/mol (no logP/logD reported) |
| Quantified Difference | Target compound's logP is in the optimal CNS range (2-4), while its low TPSA (<60 Ų) predicts good CNS permeability. The comparator's basic piperidine nitrogen is expected to increase logD and off-target binding potential. |
| Conditions | Computational prediction (ChemDiv database) |
Why This Matters
For CNS programs, selecting a compound with a pre-validated logP in the 2-4 range and low TPSA avoids costly screening of analogs that will fail due to poor brain penetration, directly guiding procurement for focused library design.
